molecular formula C15H23NO2 B1145074 O-Desmethyltramadol-d6 (1,0 mg/ml in Methanol) CAS No. 873928-73-5

O-Desmethyltramadol-d6 (1,0 mg/ml in Methanol)

Katalognummer: B1145074
CAS-Nummer: 873928-73-5
Molekulargewicht: 255.38 g/mol
InChI-Schlüssel: UWJUQVWARXYRCG-BMJHUOGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is a deuterated form of O-Desmethyl Tramadol, which is the primary active metabolite of tramadol. Tramadol is an opioid analgesic used for the treatment of moderate to moderately severe pain. The deuterated form, O-Desmethyl Tramadol-d6, is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantitation of O-Desmethyl Tramadol in biological samples .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

O-Desmethyl Tramadol-d6 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of tramadol and its metabolites. Its application is vital for understanding individual variability in drug response due to genetic factors, particularly polymorphisms in the cytochrome P450 enzyme system.

Case Study: Population Pharmacokinetic Modeling

A study developed a population pharmacokinetic model for tramadol and O-desmethyltramadol in older patients. The model utilized a two-compartment approach to analyze the concentration-time profiles of both compounds following oral administration. This research highlighted significant interindividual variability in drug exposure and emphasized the importance of genetic testing for CYP2D6 variants to predict therapeutic outcomes and avoid toxicity .

Parameter Mean ± SD Range
O-desmethyltramadol/tramadol ratio0.26 ± 0.20.08–0.82
Plasma concentrations (ng/mL)Varies significantly across subjects-

Clinical Toxicology

The compound is also pivotal in clinical toxicology, where it serves as an internal standard for quantifying tramadol and its metabolites in biological samples. This application is essential for forensic analysis and monitoring therapeutic drug levels.

Application in Urine Drug Testing

O-Desmethyl Tramadol-d6 is utilized in urine drug testing protocols to ensure accurate quantification of tramadol metabolites. Its stable isotope labeling allows for precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Analgesic Efficacy Studies

Research has demonstrated that O-desmethyltramadol has a significantly higher affinity for the μ-opioid receptor compared to tramadol itself, making it a critical focus in studies examining analgesic efficacy.

Case Study: Analgesic Profiles

A comparative study evaluated the analgesic profiles of tramadol versus its metabolite O-desmethyltramadol across different CYP2D6 genotypes. The findings indicated that extensive metabolizers experienced superior analgesic effects due to higher concentrations of O-desmethyltramadol, while poor metabolizers showed inadequate analgesia .

Drug Interaction Studies

Understanding the interactions between tramadol and other medications is crucial for optimizing pain management strategies. O-Desmethyl Tramadol-d6 serves as an internal standard in studies assessing how concomitant medications influence the pharmacokinetics of tramadol.

Example: Interaction with CYP Inhibitors

A study investigated how CYP3A4 inhibitors affect tramadol and O-desmethyltramadol plasma concentrations. Results indicated that patients using these inhibitors had significantly elevated levels of O-desmethyltramadol, which could lead to increased analgesic effects but also raise the risk of adverse effects .

Research on Genetic Polymorphisms

The role of genetic polymorphisms in drug metabolism is a significant area of research involving O-Desmethyl Tramadol-d6. Studies have shown that variations in CYP2D6 can lead to substantial differences in how individuals metabolize tramadol into its active form.

Genotype-Phenotype Correlations

Research correlating CYP2D6 genotypes with plasma concentrations of tramadol and O-desmethyltramadol has highlighted how these genetic factors impact therapeutic outcomes, underscoring the necessity for personalized medicine approaches in pain management .

Wirkmechanismus

Target of Action

O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .

Mode of Action

ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .

Pharmacokinetics

The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .

Result of Action

The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .

Action Environment

The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Tramadol-d6 involves the deuteration of tramadol. The process typically includes the following steps:

    Deuteration of Tramadol: Tramadol is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated methanol (CD3OD).

    O-Demethylation: The deuterated tramadol undergoes O-demethylation to produce O-Desmethyl Tramadol-d6.

Industrial Production Methods

Industrial production of O-Desmethyl Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.

    Oxycodone-D3: A deuterated form of oxycodone used as an internal standard in analytical chemistry.

    N-Desmethyl-cis-tramadol hydrochloride: A related compound used in similar applications.

Uniqueness

O-Desmethyl Tramadol-d6 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Its use as an internal standard in GC-MS and LC-MS makes it invaluable in forensic and clinical toxicology .

Biologische Aktivität

O-Desmethyl Tramadol-d6 (ODT-d6) is a deuterated analog of O-desmethyltramadol, the primary active metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for its application in pharmacology, toxicology, and clinical settings. This article reviews the biochemical properties, mechanisms of action, pharmacokinetics, and potential clinical implications of ODT-d6.

ODT-d6 is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. ODT-d6 exhibits interactions with various enzymes and proteins in the body, affecting cellular signaling pathways and gene expression .

PropertyDescription
Molecular FormulaC₁₅H₁₇D₆NO₂
Molecular Weight291.85 g/mol
SolventMethanol
Primary MetabolismCYP2D6
Affinity for μ-opioid Receptors700-fold higher than tramadol

The analgesic effects of ODT-d6 are primarily mediated through its action on opioid receptors and the inhibition of serotonin and norepinephrine reuptake. Specifically:

  • Opioid Receptors : ODT-d6 binds to μ-opioid receptors, leading to significant analgesic effects.
  • Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin and norepinephrine, enhancing their synaptic availability and contributing to pain relief .

Pharmacokinetics

A population pharmacokinetic model has been developed to understand the behavior of ODT in various populations, particularly older adults. This model helps in predicting drug concentrations based on individual patient characteristics such as age, weight, and concurrent medications .

Table 2: Pharmacokinetic Parameters of O-Desmethyl Tramadol

ParameterValue
Mean ± SD (n=17)0.26 ± 0.2 (0.08–0.82)
Clearance (CL)Variable across individuals
Volume of Distribution (Vd)Not specified

Case Studies and Clinical Implications

Recent studies have highlighted the safety profile and analgesic efficacy of desmetramadol (which includes ODT) compared to tramadol. In controlled trials, desmetramadol demonstrated similar analgesic effects without the metabolic liabilities associated with tramadol's metabolism via CYP2D6. This is particularly relevant for patients with varying CYP2D6 genotypes who may experience different therapeutic outcomes based on their metabolic capacity .

Case Study Overview

  • Study Design : Double-blind, randomized trials comparing desmetramadol and tramadol.
  • Participants : Healthy adults with varying CYP2D6 genotypes.
  • Findings : Desmetramadol provided equivalent or superior analgesia compared to tramadol without significant adverse effects related to CYP metabolism .

Eigenschaften

CAS-Nummer

873928-73-5

Molekularformel

C15H23NO2

Molekulargewicht

255.38 g/mol

IUPAC-Name

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3

InChI-Schlüssel

UWJUQVWARXYRCG-BMJHUOGNSA-N

Isomerische SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]

Kanonische SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyme

cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.